2-Chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
Overview
Description
“2-Chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide” is a chemical compound. It belongs to the class of N-cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis . These compounds are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Synthesis Analysis
The synthesis of cyanoacetamides like “2-Chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Chemical Reactions Analysis
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For example, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents afforded the respective 2-oxopyridine derivatives .Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
One key area of application involves the synthesis of novel compounds through reactions with other chemical entities. For instance, Youssef (2009) explored the reactions of 2-amino-4,5,6,7-tetrahydro[1]benzothiophene-3-carbonitrile with substituted benzylidenemalononitriles, leading to the formation of derivatives such as 4-amino-2-(1-cyano-2-arylvinyl)benzothieno[2,3-d]pyrimidine. This study highlights the compound's role in creating new chemical structures with potential pharmacological properties (Youssef, 2009).
Photochemical and Thermochemical Modeling
In the realm of photochemistry, Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, including compounds structurally related to 2-Chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide. These studies were aimed at assessing the compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs), showcasing their ability to harvest light efficiently and convert it into electrical energy. The compounds demonstrated significant light harvesting efficiency (LHE) and were considered suitable for photovoltaic applications (Mary et al., 2020).
Antimicrobial Activities
The antimicrobial potential of derivatives of 2-Chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide has also been a significant area of research. Ramalingam et al. (2019) synthesized derivatives exhibiting significant antibacterial activity, suggesting the compound's utility in developing new antibacterial agents. These compounds were synthesized starting from a common intermediate and tested against various bacterial strains, highlighting their potential in addressing antimicrobial resistance (Ramalingam et al., 2019).
Future Directions
The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents . Future research could focus on exploring the biological activities of these compounds and developing new synthetic methods for their preparation.
properties
IUPAC Name |
2-chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c18-9-16(21)20-17-14(10-19)13-7-6-12(8-15(13)22-17)11-4-2-1-3-5-11/h1-5,12H,6-9H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXORCUCQFTNBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C3=CC=CC=C3)SC(=C2C#N)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201143974 | |
Record name | 2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-6-phenylbenzo[b]thien-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201143974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide | |
CAS RN |
904999-07-1 | |
Record name | 2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-6-phenylbenzo[b]thien-2-yl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=904999-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-6-phenylbenzo[b]thien-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201143974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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